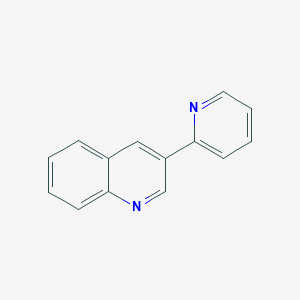

3-Quinolinil-2-piridina

Descripción general

Descripción

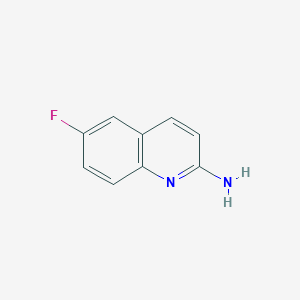

3-Pyridin-2-yl-quinoline is a compound that belongs to the class of heterocyclic compounds, which are characterized by rings that contain different elements. In this case, the compound features a quinoline moiety attached to a pyridine ring. These types of compounds are of significant interest due to their diverse biological activities and their applications in various fields such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of quinoline derivatives, including those with pyridinyl substituents, has been the subject of extensive research. A novel one-step synthesis of substituted pyridine and quinoline derivatives has been achieved through acceptorless dehydrogenative coupling of γ-aminoalcohols with secondary alcohols, catalyzed by a ruthenium pincer complex with a base . Additionally, the synthesis of 2,6-di(quinolin-8-yl)pyridines has been described using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions or via a one-step ring-forming reaction . Furthermore, Rh(III)-catalyzed oxidative annulation of functionalized pyridines with alkynes has been used to selectively synthesize quinolines . Another approach involves a palladium-catalyzed one-pot synthesis of 2-(pyridin-4-yl) quinolines from pyridine-4-carbaldehyde, 2-iodoaniline, and triethylamine .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex, with potential for intramolecular interactions. For instance, the X-ray crystal structures of 2,6-di(quinolin-8-yl)pyridines reveal intramolecular stacking of quinoline units, which is also supported by 1H NMR data . The structural assignments of various quinoline derivatives are often supported by spectroscopic methods such as NMR and X-ray crystallography .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, expanding their utility and complexity. For example, dihydropyrrolo[2,3-h]quinolines can be oxidized into new pyrrolo[2,3-h]quinolines using Cu(NO3)2 as an oxidant . Additionally, the synthesis of complex tetracyclic skeletons that combine imidazo[1,2-a]pyridine moieties with a quinoline framework has been reported, which involves one-pot sequential reactions . Moreover, a [3+1+1+1] annulation process has been described for the synthesis of 3-arylquinolines from arylamines, arylaldehydes, and dimethyl sulfoxide (DMSO) .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Pyridin-2-yl-quinoline derivatives are influenced by their molecular structure. The presence of multiple aromatic rings can lead to strong π-π interactions, which can affect their solubility, melting points, and crystalline structures. For example, the X-ray powder diffraction pattern of 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline indicates that it crystallizes in the monoclinic system with specific unit-cell parameters . These properties are crucial for the application of these compounds in various fields, including their potential use as ligands in coordination chemistry or as active pharmaceutical ingredients.

Aplicaciones Científicas De Investigación

Actividad herbicida

Los derivados de quinolina se han explorado por su uso potencial en herbicidas. Un estudio de la NTU de Singapur analiza el diseño y la síntesis de derivados de 3-(piridin-2-il)fenilamina sustituidos, lo que podría indicar aplicaciones herbicidas potenciales para 3-Quinolinil-2-piridina también .

Antagonistas del receptor CCR3

Investigaciones recientes han destacado el diseño de nuevas clases de potentes antagonistas del receptor tipo 3 del receptor de quimiocina C–C (CCR3) mediante modificaciones estructurales de los derivados de quinolina. Esto sugiere que this compound podría investigarse por su potencial en el tratamiento de enfermedades relacionadas con CCR3 .

Fotovoltaica

Los colorantes orgánicos basados en quinolina se han utilizado en la fotovoltaica de tercera generación. Las propiedades de enlace π deficientes en electrones de las quinolinas las hacen adecuadas para su uso en células solares sensibilizadas con colorante orgánico, lo que indica una posible aplicación para this compound en este campo .

Síntesis de sistemas π-conjugados

Las quinolinas son integrales en la síntesis de sistemas π-conjugados, que son importantes en diversas aplicaciones de investigación e industriales. La presencia de un grupo piridinilo, como en this compound, podría influir en las propiedades electrónicas de tales sistemas .

Desarrollo de compuestos orgánicos y organometálicos

La investigación se ha centrado en métodos para introducir fragmentos piridinilo y quinolinilo en compuestos orgánicos y organometálicos. Esto sugiere que this compound podría utilizarse en el desarrollo de nuevos compuestos con aplicaciones potenciales en diversos campos .

Química medicinal

Los motivos de quinolina son esenciales en varios compuestos heterocíclicos farmacológicamente activos. Sus variadas aplicaciones en química medicinal sugieren que this compound podría explorarse por su potencial terapéutico .

Direcciones Futuras

The future directions of 3-Pyridin-2-yl-quinoline research could involve further exploration of its synthesis methods, potential biological activities, and applications in various fields. The development of environmentally friendly synthesis techniques and the investigation of its mechanism of action could be areas of interest .

Mecanismo De Acción

Target of Action

The primary target of 3-Pyridin-2-yl-quinoline is the TGF-beta receptor type-1 . This receptor plays a crucial role in regulating cell migration, adhesion, spreading, reorganization of the actin cytoskeleton, formation, and disassembly of focal adhesions .

Mode of Action

3-Pyridin-2-yl-quinoline interacts with its target, the TGF-beta receptor type-1, by binding to it . This interaction can lead to changes in the receptor’s function, potentially influencing cellular processes such as signal transduction and the regulation of cyclic nucleotides .

Biochemical Pathways

It is known that the compound can play a role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .

Pharmacokinetics

It is known that the compound is a small molecule , which suggests that it may have good bioavailability

Result of Action

It has been suggested that the compound may have antitumor properties, as it has been shown to inhibit tumor growth in both in vitro and in vivo studies .

Propiedades

IUPAC Name |

3-pyridin-2-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2/c1-2-6-13-11(5-1)9-12(10-16-13)14-7-3-4-8-15-14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKFREVCMKPUQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

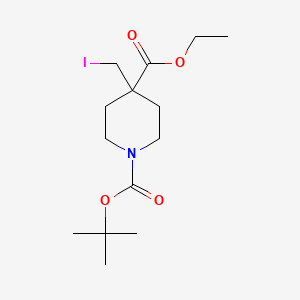

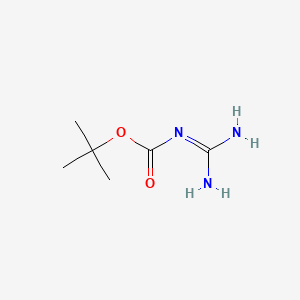

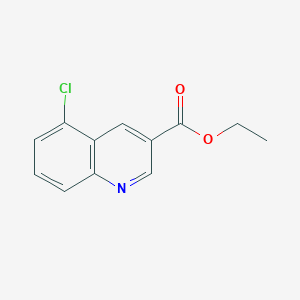

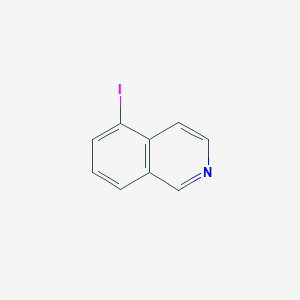

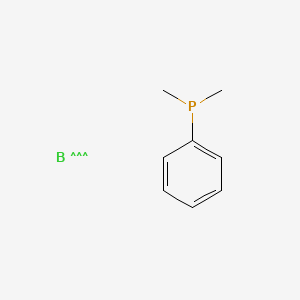

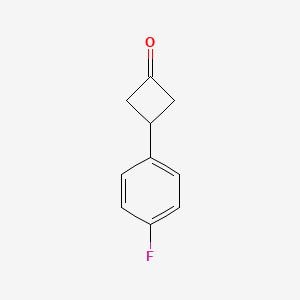

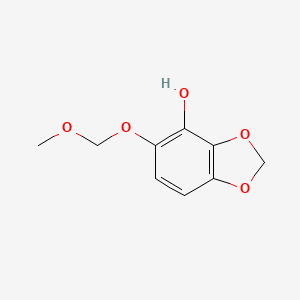

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Fmoc-amino)ethoxy]ethanol](/img/structure/B1339057.png)